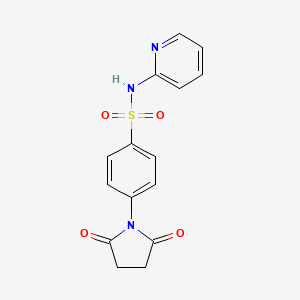

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14-8-9-15(20)18(14)11-4-6-12(7-5-11)23(21,22)17-13-3-1-2-10-16-13/h1-7,10H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXSJPPJFPZRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a nucleophilic substitution reaction.

Sulfonamide Formation: The pyridine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

Attachment of the Dioxopyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and pyridine ring in the compound enable nucleophilic substitution reactions.

Oxidation Reactions

The dioxopyrrolidine moiety and aromatic systems are susceptible to oxidation.

Reduction Reactions

Reductive transformations primarily involve the imide and pyridine groups.

Hydrolysis and Stability

The compound exhibits pH-dependent stability, particularly under acidic or basic conditions.

Cycloaddition and Ring-Opening Reactions

The electron-deficient dioxopyrrolidine ring participates in cycloaddition reactions.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is primarily attributed to its ability to interact with biological macromolecules. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyridine moiety can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Triazine Hybrid Derivatives

Several sulfonamide-triazine hybrids share the N-(pyridin-2-yl)benzene sulfonamide backbone but incorporate triazine rings instead of pyrrolidinone. Key examples include:

Notes:

- Triazine hybrids exhibit higher molecular weights (~538–564 g/mol) compared to the main compound (estimated ~345–350 g/mol based on ).

- Melting points for triazine derivatives are generally high (>240°C), suggesting strong crystalline packing forces due to planar triazine and sulfonamide groups .

Pyrrolidinone-Containing Sulfonamide Derivatives

The main compound differs from other pyrrolidinone-bearing sulfonamides in its substitution pattern:

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzene-1-sulfonamide ():

- Replaces the pyridin-2-yl group with a simple phenyl ring.

- Reduced hydrogen-bonding capacity due to the absence of the pyridine nitrogen.

- Molecular weight: ~342.4 g/mol (vs. ~345–350 g/mol for the main compound).

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ():

- Substitutes the sulfonamide with a benzamide and adds a pyrimidinyl sulfamoyl group.

- Higher molecular weight (465.5 g/mol) and increased topological polar surface area (147 Ų), suggesting reduced membrane permeability.

Key Structural and Functional Differences

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. The compound’s structure consists of a sulfonamide group linked to a benzene ring, which is further connected to a pyridine moiety and a dioxopyrrolidinyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Derivative : Initiated through nucleophilic substitution.

- Sulfonamide Formation : Reaction with sulfonyl chloride.

- Attachment of Dioxopyrrolidinyl Group : Final assembly to yield the target compound.

The chemical formula for this compound is , and it has a molecular weight of 341.35 g/mol .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that these compounds possess notable inhibitory effects at varying concentrations, suggesting their potential as therapeutic agents .

Table 1: Antimicrobial Activity Data

| Compound | Concentration (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 150 | 16 |

| 100 | 12 | |

| 50 | 8 | |

| 25 | 5 | |

| N-Pyridin-3-yl-benzenesulfonamide | 150 | 14 |

| 100 | 10 | |

| 50 | 5 |

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and dihydropteroate synthases. This inhibition can lead to antibacterial effects by disrupting folate synthesis in bacteria, making the compound a candidate for further medicinal exploration .

Cardiovascular Effects

Recent studies have also explored the cardiovascular implications of sulfonamide derivatives. An isolated rat heart model was used to evaluate the effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential applications in treating cardiovascular conditions .

Case Studies and Research Findings

A variety of studies have focused on the biological activities associated with this compound and its analogs:

- Antimicrobial Studies : Investigations revealed that compounds similar to this compound exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Interaction Studies : Computational docking studies have shown that this compound can interact effectively with target enzymes, potentially leading to novel therapeutic applications .

- Pharmacokinetic Evaluations : Theoretical assessments using ADME/PK models indicated favorable pharmacokinetic profiles for some derivatives, suggesting good absorption and bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide?

- Synthesis : The compound can be synthesized via multi-step reactions, including condensation of pyridine-2-amine with sulfonyl chloride derivatives, followed by functionalization of the pyrrolidinone moiety. Optimized conditions (e.g., catalysts like DMAP, solvents like DMF, and reflux temperatures) are critical for yield and purity .

- Characterization : Techniques include:

- X-ray crystallography for structural confirmation (e.g., bond lengths, angles) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .

- HPLC-MS for assessing purity and molecular weight .

Q. Which in vitro models are suitable for initial screening of antimicrobial or anticancer activity?

- Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC values reported .

- Anticancer screening : Employ cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

- Methodology :

- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, TRPM8 ion channels) based on structural homology .

- Software : Use AutoDock Vina or Schrödinger Suite for docking, and GROMACS for MD simulations to assess binding stability and free energy (ΔG) .

- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries like 3HKC) .

Q. How to resolve contradictions in reported biological efficacy across studies?

- Data analysis :

- Perform meta-analysis using standardized datasets (e.g., PubChem BioAssay) to identify outliers .

- Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess statistical significance of activity variations .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Structural modifications :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility .

- Replace metabolically labile moieties (e.g., ester groups) with bioisosteres (e.g., amides) .

- In vitro ADME : Use Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes) to guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.